5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (molecular weight: 283.96 g/mol) is a boronic ester-functionalized pyridine derivative. Its structure features a bromine atom at the 2-position and a pinacol-protected boronic ester group at the 5-position of the pyridine ring . This compound is widely employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems for pharmaceuticals, agrochemicals, and materials science . Its stability under ambient conditions is attributed to the pinacol boronic ester moiety, which mitigates hydrolysis compared to free boronic acids .
Properties
IUPAC Name |
5-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(13)7-14-9/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIMZGXYHAJOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BBrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693490 | |
| Record name | 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652148-98-6 | |
| Record name | 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=652148-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C14H17BBrNO2
- Molecular Weight : 322.01 g/mol
- CAS Number : 1256358-97-0
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly its role as an inhibitor of specific kinases and its potential therapeutic applications.
1. Kinase Inhibition
Research indicates that compounds similar to 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit inhibitory effects on various kinases involved in disease pathways. For instance:
- GSK-3β Inhibition : A related study reported that certain pyridine derivatives showed significant inhibitory activity against GSK-3β with IC50 values ranging from 10 to 1314 nM . The structural similarity suggests that 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may exhibit similar inhibitory properties.
2. Anti-inflammatory Effects
In vitro studies have shown that compounds with a similar structure can reduce pro-inflammatory cytokines in microglial cells. For example:
- Microglial Cell Studies : Compounds demonstrated a reduction in NO and IL-6 levels in BV2 microglial cells . This suggests that 5-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may possess anti-inflammatory properties.
Case Study 1: DYRK1A Inhibitors
Case Study 2: Cytotoxicity Assessments
Research assessing cytotoxicity in neuronal cell lines (HT22) indicated that certain related compounds did not significantly decrease cell viability at tested concentrations. This is critical as it implies potential therapeutic safety for derivatives of the compound under investigation .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights critical differences in electronic properties, synthetic utility, and applications between the title compound and its analogs.
Structural and Electronic Variations
Substituent Position Effects
3-Bromo-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine
This regioisomer features bromine at the 3-position and the boronic ester at the 5-position. The altered substitution pattern reduces steric hindrance during cross-coupling, enhancing reactivity in certain Pd-catalyzed reactions. It is utilized in synthesizing cholinergic drugs and organic electroluminescent materials .5-Bromo-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrrolo[2,3-b]Pyridine
The pyrrolo[2,3-b]pyridine core introduces fused-ring aromaticity, increasing electron density and enabling applications in kinase inhibitor development . The molecular weight (322.99 g/mol) and steric bulk differentiate it from simpler pyridine analogs .
Functional Group Modifications
- This derivative is used in tailored cross-coupling reactions requiring directed metalation .
3-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine
Fluorine substitution at the 3-position enhances metabolic stability and electron-withdrawing effects, making it valuable in medicinal chemistry and electronic materials .
Stability and Handling Considerations
- Hydrolytic Stability : All pinacol boronic esters exhibit superior stability to free boronic acids, but electron-withdrawing groups (e.g., fluorine in ) may slightly reduce stability under acidic conditions.
- Steric Effects : Bulkier frameworks (e.g., pyrrolo-pyridine in ) require optimized reaction conditions to prevent sluggish coupling kinetics.
Research Findings and Industrial Relevance
- Pharmaceutical Synthesis : The target compound’s 63% yield in cross-coupling ( ) aligns with industry standards, though fused-ring analogs (e.g., pyrrolo-pyridines) achieve higher yields (75%) in specialized applications .
- Material Science : Fluorinated derivatives (e.g., ) are prioritized in OLED development due to enhanced electron transport properties.
- Catalytic Challenges : Ortho-substituted bromine in the target compound may necessitate ligand-optimized Pd catalysts to mitigate steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
